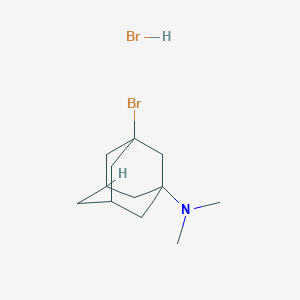
3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide is C12H21Br2N. The InChI code is not directly available for this compound, but similar compounds have InChI codes that provide a representation of their molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide, such as melting point, boiling point, and density, are not available in the search results . The molecular weight of the compound is 339.11 g/mol.Scientific Research Applications
Synthesis and Optimization
- Synthesis of Memantine Hydrochloride : This compound, closely related to 3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide, is synthesized from 1-bromo-3,5-dimethyladamantane with thiourea. Memantine hydrochloride is a therapeutic drug approved for managing Alzheimer's disease. The synthesis process involves optimizing reaction parameters to achieve high yield and purity (Vu et al., 2023).
Environmental Applications
- CO2 Capture : A reaction involving 3-bromopropylamine hydrobromide, similar to 3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide, is used to produce a new ionic liquid. This liquid efficiently captures CO2, functioning comparably to commercial amine sequestering reagents (Bates et al., 2002).
Chemical Synthesis and Analysis
- Formation of Four-Membered Cyclic Amine : In a study, a thermal rearrangement reaction produced 3-bromo-1-benzylaminobutane hydrobromide, leading to the formation of azetidine, a four-membered cyclic amine. This research provides insights into the synthesis and analysis of similar compounds (Kobayashi et al., 2003).
Pharmaceutical Research
- Memantine Derivatives in Alzheimer’s Disease : Memantine, structurally similar to 3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide, is used in treating Alzheimer's disease. Research focuses on memantine derivatives as multitarget agents, exploring their potential in addressing the complex pathology of Alzheimer’s disease (Marotta et al., 2020).
Reaction Analysis
- Aromatic Nucleophilic Substitution with Rearrangement : A study involving 3-bromo-2-nitrobenzo[b]thiophene and amines, related to the structure of 3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide, revealed novel insights into aromatic nucleophilic substitution and rearrangement processes (Guerrera et al., 1995).
properties
IUPAC Name |
3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrN.BrH/c1-14(2)12-6-9-3-10(7-12)5-11(13,4-9)8-12;/h9-10H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXFSYWKMUHPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CC3CC(C1)CC(C3)(C2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N,N-dimethyladamantan-1-amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



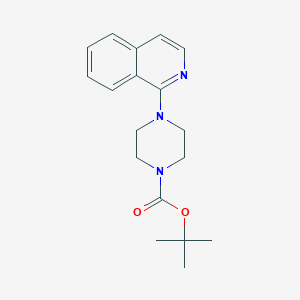
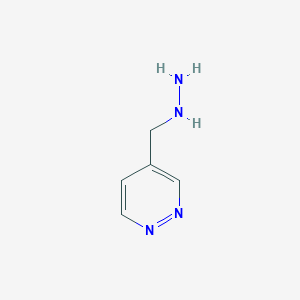


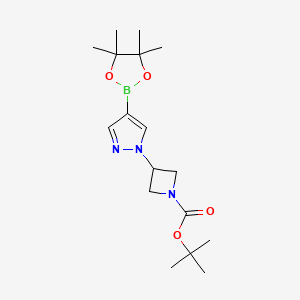
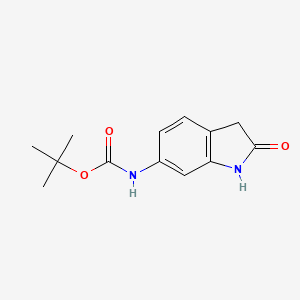

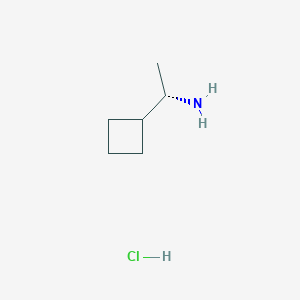

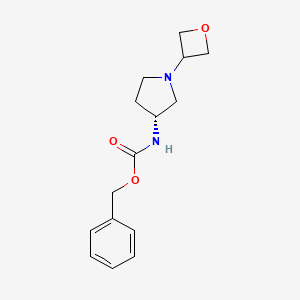
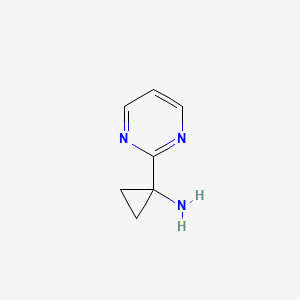
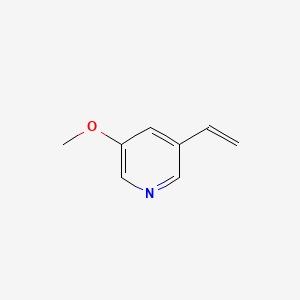
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B1396703.png)
![3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1396704.png)